molecular formula C14H16FN3O2S2 B2580440 3-fluoro-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzenesulfonamide CAS No. 1795301-19-7

3-fluoro-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzenesulfonamide

Cat. No. B2580440
M. Wt: 341.42
InChI Key: LDKBPGHBEANONC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-fluoro-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzenesulfonamide” is a chemical compound. It contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazole derivatives have been found in many important synthetic drug molecules and have shown various biological activities .


Molecular Structure Analysis

The thiazole ring in the compound is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .

Scientific Research Applications

Synthesis and Biochemical Evaluation

Compounds similar to "3-fluoro-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzenesulfonamide" have been synthesized and evaluated for their potential as inhibitors of specific biochemical pathways or targets. For instance, derivatives have been studied for their inhibitory effects on kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway, which is significant in neurodegenerative diseases. These inhibitors could help in investigating the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).

Diagnostic and Therapeutic Applications

Some derivatives have been developed as radioligands for positron emission tomography (PET) imaging, such as in the study of metabotropic glutamate subtype-5 receptors (mGluR5s) in the brain. This application can aid in understanding various neurological conditions and evaluating the effects of therapeutic interventions (Siméon et al., 2007).

Anticancer Activity

Research has also explored the anticancer potential of sulfonamide derivatives, focusing on their ability to bind to DNA, induce DNA cleavage, and exhibit antiproliferative activity against various cancer cell lines. These studies suggest the potential of these compounds in developing new anticancer therapies (González-Álvarez et al., 2013).

Fluorometric Sensing

Certain derivatives have been utilized in developing fluorometric probes for selective discrimination of thiophenols over aliphatic thiols. This application is significant in chemical, biological, and environmental sciences for detecting toxic substances or biologically active compounds (Wang et al., 2012).

Future Directions

Thiazole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, the future directions for “3-fluoro-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzenesulfonamide” could involve further exploration of its biological activities and potential therapeutic applications.

properties

IUPAC Name

3-fluoro-N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN3O2S2/c15-11-3-1-5-13(9-11)22(19,20)17-10-12-4-2-7-18(12)14-16-6-8-21-14/h1,3,5-6,8-9,12,17H,2,4,7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDKBPGHBEANONC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC=CS2)CNS(=O)(=O)C3=CC=CC(=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-fluoro-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzenesulfonamide

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